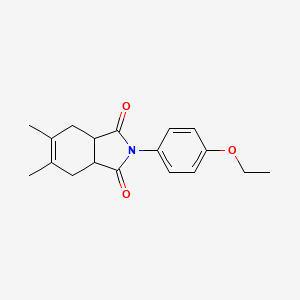
3a,4,7,7a-Tetrahydro-5,6-dimethyl-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3a,4,7,7a-Tetrahydro-5,6-dimethyl-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3a,4,7,7a-Tetrahydro-5,6-dimethyl-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione is a compound of interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H23NO3, with a molecular weight of approximately 301.38 g/mol. The structure contains a tetrahydroisoindole core with ethoxy and dimethyl substituents that may influence its biological properties.
Biological Activity Overview
Research has indicated that compounds with isoindole structures often exhibit a variety of biological activities, including:
- Antitumor Activity : Isoindole derivatives have been studied for their potential as anticancer agents. The presence of specific substituents can enhance their efficacy against various cancer cell lines.
- Antimicrobial Properties : Some isoindole compounds demonstrate significant antibacterial and antifungal activities, making them candidates for further development in antimicrobial therapies.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Antitumor Activity
A study evaluating the cytotoxic effects of isoindole derivatives on various cancer cell lines reported that this compound exhibited significant antiproliferative activity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HT-29 cells, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |
| HT-29 | 20 | Inhibition of cell cycle progression |
Antimicrobial Activity
In another study focusing on the antimicrobial properties of the compound, it was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Research into the neuroprotective effects demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The study highlighted a reduction in reactive oxygen species (ROS) levels by approximately 40% when treated with the compound at a concentration of 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Ethoxy Group : Enhances solubility and may facilitate interaction with biological targets.
- Dimethyl Substituents : Potentially increase lipophilicity and influence binding affinity to cellular targets.
- Tetrahydroisoindole Core : Essential for maintaining the structural integrity necessary for biological activity.
Properties
CAS No. |
55680-91-6 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C18H21NO3/c1-4-22-14-7-5-13(6-8-14)19-17(20)15-9-11(2)12(3)10-16(15)18(19)21/h5-8,15-16H,4,9-10H2,1-3H3 |
InChI Key |
UOYLIBCQUVINRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3CC(=C(CC3C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















